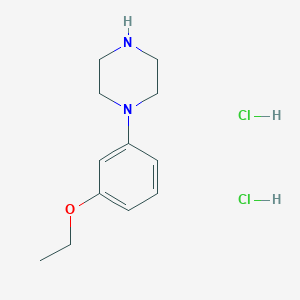

Ethyl 4-bromo-3-ethoxybenzoate

概要

説明

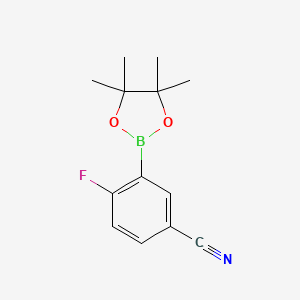

Ethyl 4-bromo-3-ethoxybenzoate is a chemical compound with the molecular formula C11H13BrO3 . It consists of 28 atoms, including 13 Hydrogen atoms, 11 Carbon atoms, 3 Oxygen atoms, and 1 Bromine atom .

Synthesis Analysis

The synthesis of Ethyl 4-bromo-3-ethoxybenzoate involves a process known as alkylation, followed by esterification and another round of alkylation . The synthesis process is designed to yield high total yields, under mild conditions, and with simple operation .Molecular Structure Analysis

The molecular structure of Ethyl 4-bromo-3-ethoxybenzoate is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms . The molecular weight of Ethyl 4-bromo-3-ethoxybenzoate is calculated based on this principle .Physical And Chemical Properties Analysis

Ethyl 4-bromo-3-ethoxybenzoate is a light-yellow to yellow powder or crystals . It has a molecular weight of 273.123 Da and a molecular formula of C11H13BrO3 .科学的研究の応用

Synthesis of Complex Organic Compounds

Ethyl 4-bromo-3-ethoxybenzoate has been utilized in the synthesis of various organic compounds. For example, a study by Pokhodylo and Obushak (2019) demonstrated its use in creating ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate through a series of reactions, showcasing its versatility in organic synthesis (Pokhodylo & Obushak, 2019).

Role in Pharmacology

In pharmacological research, this compound has been employed in the synthesis of various derivatives with potential biological activities. Chapman et al. (1971) used it to create derivatives of benzo[b]thiophen for pharmacological studies (Chapman, Clarke, Gore, & Sharma, 1971).

Catalysis and Green Chemistry

Ethyl 4-bromo-3-ethoxybenzoate plays a role in green chemistry, particularly in catalyst-free reactions. Jablonkai and Keglevich (2015) reported its use in catalyst-free P-C coupling reactions under microwave irradiation in water, highlighting its importance in environmentally friendly chemical processes (Jablonkai & Keglevich, 2015).

Intermediate in Drug Synthesis

The compound has been an essential intermediate in the synthesis of drugs. Salman et al. (2002) described an efficient and cost-effective synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a key intermediate for the preparation of repaglinide, using a related derivative (Salman, Babu, Ray, Biswas, & Kumar, 2002).

Antioxidant Properties

In the field of food chemistry and pharmaceuticals, derivatives of ethyl 4-bromo-3-ethoxybenzoate have been investigated for their antioxidant properties. Li et al. (2012) isolated nitrogen-containing bromophenols from marine algae, demonstrating significant scavenging activity against radicals, suggesting potential applications in food and pharmaceuticals as natural antioxidants (Li, Li, Gloer, & Wang, 2012).

Safety and Hazards

Ethyl 4-bromo-3-ethoxybenzoate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water and seek medical attention .

作用機序

Target of Action

Ethyl 4-bromo-3-ethoxybenzoate, like other benzoate compounds, is primarily designed to act as a local anesthetic . The primary targets of this compound are the nerve endings and nerve trunks . These targets play a crucial role in transmitting pain signals from the peripheral nervous system to the central nervous system.

Mode of Action

The mode of action of Ethyl 4-bromo-3-ethoxybenzoate involves interaction with specific parts of the sodium ion (Na+) channel on the nerve membrane . By binding to these channels, the compound reduces the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a temporary loss of local sensation without affecting consciousness, which is beneficial for local surgery and treatment .

Biochemical Pathways

It is known that local anesthetics like this compound generally affect the sodium ion channels on nerve membranes, which are crucial for nerve impulse conduction . By blocking these channels, the compound disrupts the normal flow of sodium ions, which is essential for the propagation of nerve impulses. This disruption leads to a temporary loss of sensation in the local area where the compound is applied.

Result of Action

The primary result of the action of Ethyl 4-bromo-3-ethoxybenzoate is the temporary loss of sensation in the local area where the compound is applied . This is achieved by blocking the conduction of nerve impulses, which are responsible for transmitting pain signals. This makes the compound useful for procedures requiring local anesthesia, such as minor surgical operations, dental procedures, and certain diagnostic tests .

特性

IUPAC Name |

ethyl 4-bromo-3-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-3-14-10-7-8(5-6-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFADZQJXSFEJMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。